molecular formula C20H19BrN2O2 B4567638 2-(3-bromophenyl)-N-(3-methoxypropyl)quinoline-4-carboxamide

2-(3-bromophenyl)-N-(3-methoxypropyl)quinoline-4-carboxamide

Cat. No.: B4567638
M. Wt: 399.3 g/mol
InChI Key: KZHKYSKODZYMND-UHFFFAOYSA-N
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Description

2-(3-bromophenyl)-N-(3-methoxypropyl)quinoline-4-carboxamide is a useful research compound. Its molecular formula is C20H19BrN2O2 and its molecular weight is 399.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3-bromophenyl)-N-(3-methoxypropyl)-4-quinolinecarboxamide is 398.06299 g/mol and the complexity rating of the compound is 434. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid

A study developed a one-step method for preparing substituted anilides of quinoline-2-carboxylic acid using microwave irradiation. This method was used for synthesizing a series of eighteen substituted quinoline-2-carboxanilides, showcasing the compound's relevance in chemical synthesis and potential applications in drug discovery and development (Bobál et al., 2011).

Polymorphism and Physical Chemistry

Polymorphic Modifications of a Quinoline Carboxamide

This research identified two polymorphic forms of a quinoline carboxamide, demonstrating its strong diuretic properties. The study provides insights into the structural and physical chemistry of quinoline carboxamides, which could inform the development of new pharmaceuticals (Shishkina et al., 2018).

Antimicrobial Applications

Synthesis, Characterization, Anti-Bacterial and Anti-Fungal Activities of New Quinoxaline 1,4-di-N-Oxide Derivatives

A series of quinoxaline 1,4-di-N-oxides, including derivatives related to the compound of interest, were synthesized and tested for their antimicrobial activities. One derivative showed significant efficacy against Aspergillus fumigatus and Streptococcus pneumonia, highlighting the potential for developing new antimicrobial agents from quinoline carboxamides (Soliman, 2013).

Advanced Materials

Polyamides Containing Quinoxaline Moiety

This research involved the synthesis of new polyamides incorporating a quinoxaline unit, aiming to explore the materials' properties for potential applications. The polyamides demonstrated excellent thermal stability and were amorphous, indicating their utility in high-performance material applications (Patil et al., 2011).

Pharmaceutical Research

Design, Synthesis, and Evaluation of Quinoline-8-Carboxamides as PARP-1 Inhibitors

Quinoline-8-carboxamides were designed and synthesized as inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), an important target enzyme in drug design. The study exemplifies the application of quinoline carboxamides in developing therapeutic agents for various diseases (Lord et al., 2009).

Properties

IUPAC Name

2-(3-bromophenyl)-N-(3-methoxypropyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O2/c1-25-11-5-10-22-20(24)17-13-19(14-6-4-7-15(21)12-14)23-18-9-3-2-8-16(17)18/h2-4,6-9,12-13H,5,10-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZHKYSKODZYMND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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